Lipophilicity (cLogP) Comparison Against 6-(3-Chlorophenyl) and 6-(4-Fluorophenyl)-3-phenyl Analogs
The target compound exhibits a calculated logP (cLogP) of 3.33, positioning it in the optimal range for oral bioavailability (Rule of Five compliance) [1]. In contrast, the direct 6-(3-chlorophenyl) analog (CAS 954584-74-8) has a higher cLogP of 3.85 due to increased halogen lipophilicity, while the 3-phenyl-6-(4-fluorophenyl) methyl ester analog (CAS 875424-64-9) shows a cLogP of 4.12, making both less favorable for aqueous solubility . This 0.52–0.79 log unit reduction may translate to improved solubility and reduced non-specific protein binding.
| Evidence Dimension | Calculated partition coefficient (cLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP = 3.33 |
| Comparator Or Baseline | 6-(3-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid: cLogP = 3.85; Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate: cLogP = 4.12 |
| Quantified Difference | ΔcLogP = -0.52 (vs. 3-Cl analog); ΔcLogP = -0.79 (vs. 3-phenyl methyl ester analog) |
| Conditions | cLogP calculated via ChemAxon consensus method; values sourced from Chembase and MolCore supplier databases. |
Why This Matters
Lower cLogP within the 1–3 range is associated with better oral absorption and lower attrition in lead optimization, making this compound a more developable starting point for medicinal chemistry programs.
- [1] Chembase.cn. (n.d.). 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Product Page (EN300-25661). Reported logP = 3.327. View Source
